4-(2-Aminopropyl)benzene-1,3-diol
Description
4-(2-Aminopropyl)benzene-1,3-diol is a phenolic derivative featuring a benzene-1,3-diol core substituted at the 4-position with a 2-aminopropyl group. These analogs often exhibit diverse biological activities, including antimicrobial, fluorescent, and enzyme-inhibitory properties, depending on their substituents .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.2 g/mol |
IUPAC Name |
4-(2-aminopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5-6,11-12H,4,10H2,1H3 |
InChI Key |
ZMGCGQOEKJYTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Azo and Diazene Groups
- 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i): Structure: Both feature a diazenyl group linked to substituted phenyl rings. Activity: Exhibited exceptional antibacterial activity against Staphylococcus aureus and Listeria monocytogenes at concentrations threefold lower than the lead compound . Key Difference: The aminopropyl group in the target compound may enhance solubility or receptor binding compared to the bulky isopentyloxy/neopentyloxy groups in 4h and 4i.
- 4-(3-Methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl) diazenyl)benzene-1,3-diol (5b): Structure: Contains a thiazole-linked diazenyl group. Properties: Brown solid with a melting point of 212°C . Implication: The presence of heterocyclic groups (e.g., thiazole) may introduce fluorescence or electronic effects absent in the aminopropyl analog.
Thio-Substituted Derivatives
- 4-(Phenylthio)benzene-1,3-diol (7a) and 4-(4-Fluorophenylthio)benzene-1,3-diol (7d) :
- Physical Properties :
- 7a: Pale yellow solid, mp 110–111°C.
- 7d: White solid, mp 104–105°C .
Heterocyclic and Bioactive Derivatives
- 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol: Fluorescence Properties: Exhibits aggregation-induced fluorescence, influenced by substituent position (e.g., methyl vs. methylamino groups) . Comparison: The aminopropyl group may introduce steric hindrance or hydrogen-bonding capacity, affecting fluorescence or bioactivity.
- 4-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol: Activity: Demonstrated potent phosphorylase inhibition (IC50 = 19.60 ± 0.45 μM), outperforming standard inhibitors . Significance: Chlorine and thiazole substituents enhance enzyme interaction, whereas the aminopropyl group might target different biological pathways.
Estrogen Receptor-Binding Derivatives
- 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol: Binding Affinity: Crystallographic studies show dimeric binding to estrogen receptors with a resolution of 2.29 Å . Key Contrast: Bulky indazolyl substituents likely confer receptor specificity, unlike the smaller aminopropyl group.
Research Findings and Implications
- Substituent Effects: Polar Groups (e.g., –NH2): Likely improve water solubility and hydrogen-bonding interactions, which could enhance pharmacokinetics compared to nonpolar analogs like thioethers . Heterocycles (e.g., thiadiazole, thiazole): Introduce fluorescence or enzyme-targeting capabilities, as seen in and . Azo/Diazenyl Groups: Enhance antimicrobial activity but may reduce metabolic stability .
- Gaps in Evidence: No direct data on this compound’s synthesis, stability, or bioactivity were found in the provided sources. Further experimental studies are needed to validate its theoretical advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
